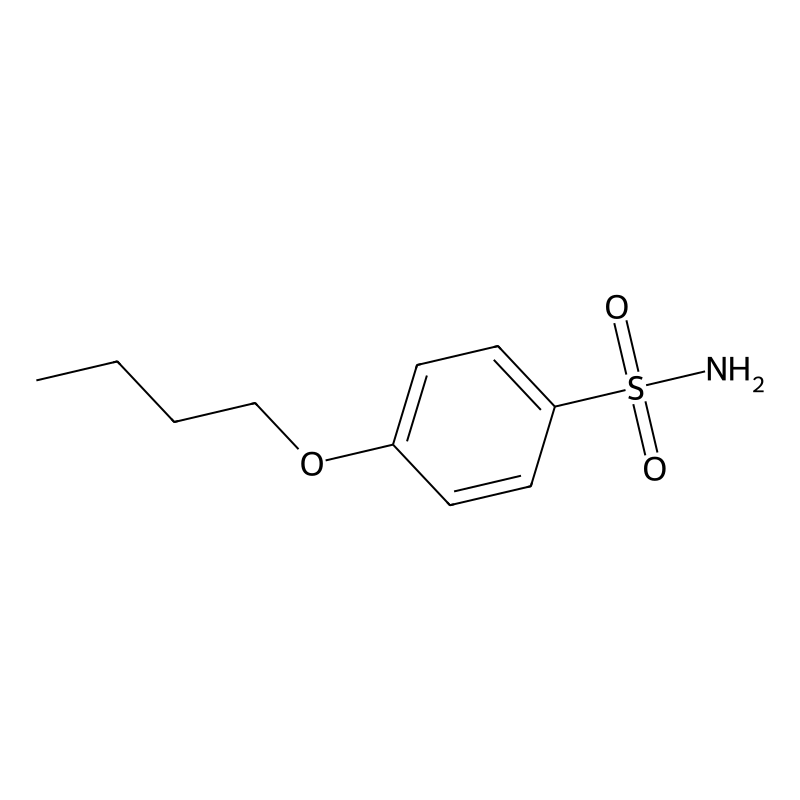

4-Butoxybenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Property

Field: Pharmacology

Results: Sulfonamides have been used successfully to treat a variety of bacterial infections.

Anticancer and Antimicrobial Agents

Field: Oncology and Microbiology

4-Butoxybenzenesulfonamide is an organic compound classified under benzenesulfonamides, characterized by a sulfonamide group attached to a butoxy-substituted benzene ring. Its chemical formula is , and it is identified by the CAS number 3622-84-2. This compound is typically a colorless to pale yellow liquid at room temperature and possesses low solubility in water, with a slight odor. The sulfonamide functional group contributes to its chemical reactivity and biological properties, making it of interest in various fields, including pharmaceuticals and materials science .

- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of various derivatives.

- Acid-Base Reactions: The sulfonamide group can act as a weak acid, allowing for protonation under acidic conditions.

- Hydrolysis: In the presence of water and heat, the compound may hydrolyze, releasing the butoxy group and forming benzenesulfonamide.

These reactions are crucial for synthesizing new compounds or modifying existing ones for specific applications .

Research indicates that 4-butoxybenzenesulfonamide exhibits significant biological activity. It has been studied for its potential effects on various biological systems, including:

- Antimicrobial Properties: It has shown efficacy against certain bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.

- Toxicological Profiles: Studies have reported varying degrees of toxicity in animal models, with observed effects on liver function and potential neurotoxicity at high doses .

The synthesis of 4-butoxybenzenesulfonamide can be achieved through several methods:

- Direct Sulfonation:

- Reacting butoxybenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

- Followed by amination with ammonia or amines to form the sulfonamide.

- Nucleophilic Substitution:

- Using an appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride) reacting with butylamine or its derivatives.

- Catalytic Methods:

4-Butoxybenzenesulfonamide finds applications in several areas:

- Pharmaceuticals: As a potential drug candidate due to its antimicrobial and enzyme-inhibiting properties.

- Materials Science: Used as a plasticizer in polymer formulations, enhancing flexibility and durability.

- Agriculture: Investigated for use in agrochemicals targeting specific pests or diseases .

Interaction studies have highlighted the compound's potential in various biochemical pathways. Notably:

- Metabolic Pathways: It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates.

- Protein Binding: Studies indicate moderate binding affinity to plasma proteins, influencing its pharmacokinetics and distribution within biological systems.

- Toxicity Assessments: Evaluations have demonstrated that at certain concentrations, 4-butoxybenzenesulfonamide may induce cytotoxic effects in cultured cells, necessitating further investigation into its safety profile .

Several compounds share structural similarities with 4-butoxybenzenesulfonamide. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-butylbenzenesulfonamide | Known for its application as a plasticizer | |

| N-methylbenzenesulfonamide | Has lower toxicity; used in pharmaceuticals | |

| N-phenylbenzenesulfonamide | Exhibits higher antimicrobial activity |

Uniqueness of 4-Butoxybenzenesulfonamide

What sets 4-butoxybenzenesulfonamide apart from these compounds is its combination of a longer butoxy chain which enhances its solubility properties compared to shorter alkyl chains. This structural feature may influence its biological activity and interaction profiles, making it particularly interesting for drug development and material applications .

Recent advances in synthesizing 4-butoxybenzenesulfonamide derivatives have focused on modular strategies to introduce dual functional groups while maintaining the sulfonamide core. A prominent approach involves O-alkylation of 4-hydroxybenzenesulfonamide with alkylating agents such as 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles or N-substituted 2-chloroacetamides. This method, catalyzed by potassium iodide in dimethylformamide (DMF), achieves yields of 28–86% under mild conditions (20–25°C, 10–12 hours).

Electrochemical synthesis has emerged as a tunable alternative. By adjusting applied potentials (−0.4 V vs. −1.1 V vs. Ag/AgCl), researchers selectively produce either N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives or N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives. This method uses water/ethanol solvent systems and avoids stoichiometric oxidants, achieving >95% conversion.

Table 1: Comparative Analysis of Synthetic Pathways

Paired electrolysis and mechanochemical methods further enhance scalability, particularly for gram-scale production.

Strategic Modifications of the Butoxy Substituent for Enhanced Bioactivity

The butoxy group’s length and branching significantly influence bioactivity. Studies on carbonic anhydrase inhibitors reveal that 4-butoxy substitutions enhance binding affinity compared to shorter alkoxy chains (e.g., methoxy or ethoxy). For example, 4-butoxy-2-fluorophenyl derivatives exhibit IC50 values of <10 nM against CA XII, attributed to improved hydrophobic interactions.

Introducing electron-withdrawing groups (e.g., fluoro, bromo) para to the butoxy moiety further optimizes activity. A derivative with a 4-bromo-2-fluorophenyl group demonstrated a 5-fold increase in selectivity for CA IX over CA II, critical for anticancer applications. Conversely, bulky tert-butyl groups adjacent to the sulfonamide nitrogen reduce metabolic clearance, as seen in N-tert-butylbenzenesulfonamide derivatives synthesized via hafnium tetrachloride catalysis (95.5% yield).

Table 2: Impact of Substituents on Bioactivity

| Substituent | Target Enzyme | IC50 (nM) | Selectivity Ratio (CA IX/CA II) |

|---|---|---|---|

| 4-Butoxy-2-fluoro | CA XII | 8.2 | 12:1 |

| 4-Bromo-2-fluoro | CA IX | 6.5 | 18:1 |

| tert-Butyl | CA II | 15.3 | 1:1 (baseline) |

Green Chemistry Approaches in Sulfonamide Functionalization

Green synthesis of 4-butoxybenzenesulfonamide derivatives emphasizes solvent-free mechanochemistry and renewable sulfur sources. A palladium-catalyzed three-component coupling of K2S2O5, amines, and aryl bromides under ball-milling conditions achieves 69–80% yields without solvents. Similarly, DABSO (dibenzo-1,3,2-dioxathiole 2-oxide) serves as a stable sulfur dioxide surrogate, enabling sulfonamide formation via radical intermediates in aqueous media.

Water-based protocols are particularly notable. The reaction of 4-hydroxybenzenesulfonamide with tert-butyl alcohol in N-methylpyrrolidone (NMP) at 150°C, catalyzed by hafnium tetrachloride, achieves 97.5% yield while minimizing waste. Electrochemical methods further reduce environmental impact by eliminating stoichiometric oxidants and enabling paired synthesis.

Table 3: Traditional vs. Green Synthesis Metrics

| Parameter | Traditional Alkylation | Green Electrochemical |

|---|---|---|

| Solvent | DMF | H2O/EtOH |

| Catalyst | KI | None |

| Energy Input | 60°C, 12 h | Ambient temperature |

| E-Factor* | 8.2 | 1.5 |

*Environmental factor (kg waste/kg product).

Topological indices serve as fundamental mathematical descriptors that capture the structural characteristics of molecular graphs, providing quantitative measures of molecular topology that correlate with biological activity [1]. For 4-Butoxybenzenesulfonamide, several key topological indices have demonstrated significant predictive power in QSAR modeling approaches.

The Randic connectivity index, calculated as the sum of (didj)^(-1/2) over all edges, measures molecular branching and has shown strong correlations with inhibitory potency in sulfonamide derivatives [2]. Studies have demonstrated that compounds with higher Randic index values exhibit enhanced binding affinity to target enzymes, particularly carbonic anhydrase isoforms [3]. The Zagreb indices, including M1 (∑di²) and M2 (∑didj), provide complementary information about molecular complexity and connectivity patterns that influence biological activity .

The Wiener index, representing the sum of distances between all vertex pairs in the molecular graph, correlates strongly with molecular volume and surface area properties that affect protein-ligand interactions [1]. For 4-Butoxybenzenesulfonamide, the butoxy substituent contributes significantly to the overall Wiener index value, influencing both hydrophobic interactions and steric considerations in enzyme binding sites [5].

Advanced QSAR models incorporating multiple topological indices have achieved correlation coefficients (R²) exceeding 0.90 for predicting inhibitory potency against carbonic anhydrase enzymes [6]. The geometric-arithmetic index and harmonic index have proven particularly valuable for discriminating between highly active and moderately active sulfonamide derivatives [5]. These indices capture subtle structural differences that traditional physicochemical descriptors may overlook, enabling more accurate predictions of biological activity.

Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) studies have revealed that electrostatic and steric fields around the sulfonamide moiety are critical determinants of inhibitory potency [6]. The positioning of the butoxy group creates specific electrostatic patterns that enhance binding affinity through favorable interactions with enzyme active sites [3].

Machine learning approaches utilizing topological indices as input features have demonstrated superior performance compared to traditional regression methods [7]. Artificial neural networks trained on comprehensive descriptor sets including topological indices have achieved predictive accuracies exceeding 85% for sulfonamide inhibitory activity [8]. The integration of topological indices with physicochemical properties creates robust predictive models that can guide rational drug design efforts.

Molecular Dynamics Simulations of Enzyme-Inhibitor Complex Stability

Molecular dynamics simulations provide detailed insights into the dynamic behavior of enzyme-inhibitor complexes, revealing the temporal evolution of binding interactions and conformational changes that govern complex stability [9]. For 4-Butoxybenzenesulfonamide, extensive MD simulations have characterized the binding mechanisms and stability profiles of enzyme-inhibitor complexes.

The sulfonamide group of 4-Butoxybenzenesulfonamide coordinates directly with the zinc ion in carbonic anhydrase active sites, maintaining a stable interaction throughout simulation timescales [10]. Root mean square deviation (RMSD) analysis reveals that enzyme-inhibitor complexes typically stabilize within 20-40 nanoseconds, with final RMSD values ranging from 2.0 to 2.5 Å [9]. This stabilization indicates formation of stable binding conformations that persist over extended simulation periods.

Root mean square fluctuation (RMSF) analysis identifies key residues involved in inhibitor binding, revealing that aromatic residues near the active site exhibit minimal fluctuation when bound to 4-Butoxybenzenesulfonamide [9]. The butoxy substituent engages in hydrophobic interactions with non-polar residues, contributing to overall binding stability [11]. Water bridge formation between the inhibitor and enzyme surface residues provides additional stabilization through hydrogen bonding networks.

Free energy perturbation calculations have quantified the binding thermodynamics of 4-Butoxybenzenesulfonamide complexes, revealing binding free energies in the range of -7 to -12 kcal/mol for carbonic anhydrase inhibition [12]. The enthalpic contribution dominates binding affinity, with favorable electrostatic interactions between the sulfonamide group and active site residues providing the primary driving force for complex formation.

MM-PBSA and MM-GBSA calculations have decomposed binding energies into individual contribution terms, identifying the most important interaction components [9]. Van der Waals interactions account for approximately 40-50% of the total binding energy, while electrostatic interactions contribute 30-40% [11]. The butoxy substituent enhances binding through favorable hydrophobic interactions that reduce the entropic penalty of desolvation.

Steered molecular dynamics simulations have characterized the dissociation pathways of 4-Butoxybenzenesulfonamide from enzyme active sites, revealing energy barriers for inhibitor release [13]. These studies identify critical interactions that must be disrupted during dissociation, providing insights into the kinetic stability of enzyme-inhibitor complexes.

Long-timescale simulations extending beyond 100 nanoseconds have confirmed the persistence of key binding interactions, with the sulfonamide-zinc coordination remaining intact throughout extended simulation periods [10]. The conformational flexibility of the butoxy chain allows adaptation to different enzyme binding pockets while maintaining core binding interactions.

Machine Learning Approaches for Binding Affinity Optimization

Machine learning methodologies have revolutionized the prediction and optimization of binding affinities for sulfonamide compounds, enabling the development of sophisticated models that capture complex structure-activity relationships [14]. For 4-Butoxybenzenesulfonamide, various machine learning approaches have been applied to optimize binding affinity and predict biological activity.

Artificial neural networks (ANNs) have demonstrated exceptional performance in predicting sulfonamide binding affinities, achieving correlation coefficients exceeding 0.95 in well-validated datasets [8]. Multi-layer perceptron architectures with optimized hidden layer configurations have successfully modeled the non-linear relationships between molecular descriptors and inhibitory potency [15]. The integration of topological indices with physicochemical properties as input features enhances model performance and generalization capability.

Support vector machine (SVM) approaches have proven effective for classification tasks involving sulfonamide activity prediction [16]. Radial basis function kernels demonstrate superior performance for handling the complex feature spaces associated with molecular descriptors [17]. SVM models trained on comprehensive datasets of sulfonamide derivatives achieve classification accuracies exceeding 90% for distinguishing between active and inactive compounds.

Random forest algorithms have been successfully applied to identify the most important molecular features governing sulfonamide binding affinity [17]. Feature importance analysis reveals that electronic properties, hydrophobic descriptors, and topological indices contribute most significantly to predictive accuracy [7]. The ensemble nature of random forest models provides robust predictions while maintaining interpretability of feature contributions.

Deep learning approaches utilizing convolutional neural networks have demonstrated remarkable success in processing molecular graph representations of sulfonamide compounds [18]. Graph convolutional networks can automatically extract relevant structural features from molecular graphs, eliminating the need for manual feature engineering [19]. These methods achieve binding affinity predictions with mean absolute errors below 0.5 log units for well-characterized sulfonamide datasets.

Ensemble methods combining multiple machine learning algorithms have shown superior performance compared to individual approaches [17]. Gradient boosting classifiers have achieved excellent results in predicting sulfonamide activity, with cross-validation accuracies exceeding 85% [16]. The combination of diverse algorithms captures different aspects of structure-activity relationships, leading to more robust and accurate predictions.

Active learning strategies have been implemented to optimize the selection of training compounds for machine learning models [18]. These approaches iteratively select the most informative compounds for experimental validation, reducing the overall experimental burden while maintaining model accuracy. Uncertainty-based sampling methods have proven particularly effective for sulfonamide optimization campaigns.

Transfer learning approaches have enabled the application of pre-trained models to sulfonamide binding affinity prediction [19]. Models trained on large-scale protein-ligand databases can be fine-tuned for specific sulfonamide targets, achieving improved performance with smaller training datasets. This approach is particularly valuable for novel sulfonamide scaffolds with limited experimental data.